molecular formula C15H10ClNO B14132338 2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole CAS No. 57000-63-2

2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole

Cat. No.: B14132338
CAS No.: 57000-63-2
M. Wt: 255.70 g/mol
InChI Key: OTAKPNWFSHWVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a 3-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include carboxylic acids (from oxidation), reduced oxazole derivatives (from reduction), and various substituted derivatives (from substitution reactions).

Scientific Research Applications

2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-oxazole: Lacks the chlorophenyl group, resulting in different chemical and biological properties.

    2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole: Similar structure but with the chlorine atom in a different position, which can affect its reactivity and biological activity.

    2-(3-Bromophenyl)-5-phenyl-1,3-oxazole:

Uniqueness

2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

57000-63-2

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C15H10ClNO/c16-13-8-4-7-12(9-13)15-17-10-14(18-15)11-5-2-1-3-6-11/h1-10H

InChI Key

OTAKPNWFSHWVPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.